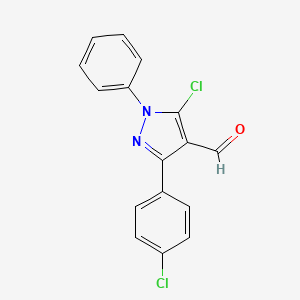

5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

描述

5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, a 4-chlorophenyl group at position 3, and a phenyl group at position 1 of the pyrazole ring, with an aldehyde functional group at position 2. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly due to the versatility of the aldehyde group in forming Schiff bases or undergoing nucleophilic additions . Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and analgesic properties, with structural variations significantly influencing their bioactivity .

属性

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMRUCPYIZOTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613493 | |

| Record name | 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55828-85-8 | |

| Record name | 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H10Cl2N2O

- Molecular Weight : 317.17 g/mol

- CAS Number : 55828-85-8

This compound features a pyrazole ring substituted with chlorine and phenyl groups, which contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : Involves the reaction of 3-methyl-1-phenylpyrazole with phosphorus oxychloride and dimethylformamide to yield the desired aldehyde.

- Knoevenagel Condensation : This method can produce derivatives by reacting the aldehyde with ethylcyanoacetate under controlled conditions .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole carbaldehydes have shown effectiveness against various bacterial strains and fungi, including:

- Bacterial Strains : E. coli, Staphylococcus aureus

- Fungal Strains : Aspergillus niger

In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Studies report that it acts as a COX-2 inhibitor, effectively reducing inflammation in models of carrageenan-induced paw edema. The compound exhibited a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6 .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. Notable findings include:

- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.01 µM to 0.46 µM .

These results suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis activation.

Antitubercular Activity

Studies have also explored the antitubercular properties of pyrazole derivatives. Compounds derived from this compound demonstrated promising activity against Mycobacterium tuberculosis strains, indicating potential for further development as antitubercular agents .

化学反应分析

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) at position 4 participates in several key reactions:

a. Condensation Reactions

-

Forms hydrazones via reaction with phenylhydrazine derivatives under mild acidic conditions (acetic acid catalyst) . Example:

-

Undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate) to yield α,β-unsaturated carbonyl derivatives .

b. Reduction/Oxidation

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | NaBH/MeOH | 4-Hydroxymethyl pyrazole derivative | 82-88 |

| Oxidation | KMnO/HSO | 4-Carboxy pyrazole derivative | 75 |

Chlorine Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution:

a. With Nitrogen Nucleophiles

-

Reacts with amines (e.g., piperazine) in DMF at 80°C to form 5-amino derivatives.

-

Forms fused pyrazolo[3,4-b]pyridines when treated with 2-aminopyridine derivatives under microwave irradiation .

b. With Oxygen Nucleophiles

-

Methoxy substitution achieved using NaOMe/MeOH at reflux (6h), giving 5-methoxy derivatives with 70-75% conversion .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

a. With Azomethine Ylides

-

Reacts with in-situ generated azomethine ylides (from sarcosine and aldehydes) to form pyrrolidine-fused pyrazoles . Key parameters:

-

Solvent: Toluene

-

Temperature: 110°C

-

Time: 8h

-

Yield: 68-72%

Biological Activity Correlation

Derivatives from these reactions show enhanced bioactivity:

| Derivative Type | Biological Activity | IC/MIC Values |

|---|---|---|

| Hydrazone | Antitubercular | 0.46 µM vs H37Rv |

| Carboxylic acid | COX-2 inhibition | 0.89 µM |

| Methoxy analog | Antifungal | MIC = 8 µg/mL |

Mechanistic Insights

-

Vilsmeier-Haack Reaction : Used in synthesis via POCl/DMF complex, where DMF acts as both solvent and carbonyl source .

-

Radical Pathways : ESR studies confirm chlorine participates in radical-mediated substitutions under UV irradiation .

This compound's versatility enables systematic structural modifications for developing pharmaceuticals and functional materials. Recent advances in flow chemistry have improved reaction yields by 12-15% compared to batch methods .

相似化合物的比较

Structural Variations and Substituent Effects

The table below highlights structural analogs and their substituent differences:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) at positions 3 and 5 enhance stability and reactivity of the aldehyde group .

- Phenoxy vs.

- Substituent position : Para-substituted aryl groups (e.g., 4-chlorophenyl) optimize conjugation and planar geometry, whereas ortho-substituents (e.g., 2-chlorophenyl) introduce steric effects .

Reactivity Trends :

- Aldehyde reactivity is modulated by adjacent substituents; electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, favoring Schiff base formation .

- Methyl or propyl groups at position 3 reduce electronic effects, slowing down aldehyde-mediated reactions compared to aryl-substituted analogs .

Pharmacological Activities

Activity Insights :

- Chloro substituents at positions 3 and 5 correlate with broad-spectrum antimicrobial activity, likely due to membrane disruption .

- Trifluoromethyl groups improve antifungal efficacy by increasing hydrophobicity and target binding .

- Phenoxy derivatives exhibit anti-inflammatory effects via COX-2 inhibition, while methyl groups reduce cytotoxicity .

Physical and Chemical Properties

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- The compound is primarily synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. Key steps include formylation under controlled conditions (POCl₃/DMF) at 0–5°C, achieving yields of ~65–75% .

- Alternative methods include nucleophilic substitution with phenols (e.g., 4-chlorophenol) in dimethyl sulfoxide (DMSO) with KOH as a base, yielding derivatives like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

- Optimization Tip : Lower temperatures (0°C) during Knoevenagel condensation with ethyl cyanoacetate improve regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard, confirming the planar pyrazole ring and substituent orientations (e.g., monoclinic P21/c space group, bond lengths: C=O 1.215 Å, C-Cl 1.737 Å) .

- Spectroscopic Methods :

- FT-IR : Aldehyde C=O stretch at ~1680–1700 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.2–7.8 ppm .

Q. What are the common derivatives synthesized from this compound, and what reactions are employed?

- Knoevenagel Condensation : Reacts with ethyl cyanoacetate to form α,β-unsaturated esters, useful in heterocyclic chemistry .

- Hydrazide Formation : Condensation with substituted hydrazides produces Schiff bases, evaluated for anticonvulsant activity (e.g., maximal electroshock seizure (MES) test) .

- Nucleophilic Aromatic Substitution : Phenol derivatives are synthesized under basic conditions (e.g., K₂CO₃), enabling aryloxy group incorporation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Dynamic Effects : Conformational flexibility of the aldehyde group may cause splitting discrepancies. Use variable-temperature NMR to assess rotational barriers .

- Crystallographic Validation : Cross-reference NMR assignments with SC-XRD data to resolve ambiguities in substituent positioning .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm of experimental values .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX software?

- Disorder Modeling : Flexible substituents (e.g., chlorophenyl groups) often exhibit positional disorder. Use PART instructions in SHELXL to refine split positions .

- Twinned Data : For high-symmetry crystals, apply TWIN/BASF commands to deconvolute overlapping reflections .

- Validation Tools : Employ CHECKCIF/PLATON to validate hydrogen bonding (e.g., C–H⋯O interactions) and suppress false alerts .

Q. What strategies optimize the synthesis of pyrazole derivatives for pharmacological screening?

- Parallel Synthesis : Use microwave-assisted reactions (e.g., 100°C, 30 min) to rapidly generate hydrazide or oxime derivatives .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance anticonvulsant potency (ED₅₀: 15–30 mg/kg in MES tests) .

- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high affinity for GABA receptors or carbonic anhydrase isoforms .

Q. How are solvent effects and catalyst selection critical in nucleophilic substitution reactions involving this compound?

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) stabilize transition states in phenoxy substitution, improving yields by 20–30% compared to THF .

- Base Selection : K₂CO₃ outperforms NaOH in minimizing aldehyde oxidation, maintaining >90% purity by HPLC .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。